

Application of AC-Phe-gly-pna in Inhibitor Screening Assays

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Compound of Interest

Compound Name: AC-Phe-gly-pna

Cat. No.: B1336816

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Introduction

AC-Phe-gly-pna (N α -Acetyl-L-phenylalanyl-glycine p-nitroanilide) is a synthetic chromogenic substrate specifically designed for the continuous monitoring of chymotrypsin activity.[1][2] Chymotrypsin is a serine protease that plays a crucial role in protein digestion by preferentially cleaving peptide bonds on the C-terminal side of large hydrophobic amino acid residues such as tyrosine, tryptophan, and phenylalanine.[3] The specificity of **AC-Phe-gly-pna** for chymotrypsin makes it an invaluable tool in biochemical and pharmaceutical research, particularly in the high-throughput screening (HTS) of potential chymotrypsin inhibitors.[2]

Upon enzymatic cleavage by chymotrypsin at the glycine-p-nitroanilide bond, the colorless substrate **AC-Phe-gly-pna** releases the yellow-colored product, p-nitroaniline (pNA). The rate of pNA formation, which can be continuously monitored by measuring the absorbance at 405 nm, is directly proportional to the chymotrypsin activity.[4] This principle allows for a simple and sensitive spectrophotometric assay to determine the kinetic parameters of the enzyme and to screen for compounds that inhibit its activity.

Principle of the Assay

The enzymatic reaction underlying the use of **AC-Phe-gly-pna** in inhibitor screening is a two-step process. First, chymotrypsin binds to the **AC-Phe-gly-pna** substrate. The serine residue in the enzyme's active site then performs a nucleophilic attack on the carbonyl group of the

glycine residue, leading to the formation of a transient tetrahedral intermediate. This is followed by the cleavage of the peptide bond and the release of p-nitroaniline. The acetylated dipeptide remains transiently bound to the enzyme before being released. The presence of an inhibitor will decrease the rate of this reaction, resulting in a lower rate of pNA production.

Key Applications

- **Enzyme Kinetics:** Determination of Michaelis-Menten constants (K_m and V_{max}) for chymotrypsin.
- **Inhibitor Screening:** High-throughput screening of compound libraries to identify potential chymotrypsin inhibitors.
- **Drug Discovery:** Characterization of the potency and mechanism of action of identified inhibitors (e.g., determination of IC_{50} or K_i values).
- **Diagnostic Research:** Investigating the role of chymotrypsin in various pathological conditions.

Data Presentation

The following table summarizes representative kinetic and inhibition data obtained from chymotrypsin assays utilizing p-nitroanilide-based substrates. This data is provided as an example of how results can be presented and may not be specific to **AC-Phe-gly-pna**.

Compound/Substrate	Parameter	Value	Enzyme Source
Ac-Phe-(Gly) _n -NH ₂ (_n =0-2)	k _{cat}	Varies with _n	Bovine Chymotrypsin
Ac-Phe-(Gly) _n -NH ₂ (_n =0-2)	K _m	Varies with _n	Bovine Chymotrypsin
Tos-Phe-Ala-Thr-Phe(p-NO ₂)-CHO	K _i	1.12 x 10 ⁻⁸ M	Bovine Chymotrypsin
Z-Ala-Pro-Phe-glyoxal	K _i	25 ± 8 nM	δ-Chymotrypsin
Ac-Phe-Ala-Thr-Phe(p-NO ₂)-Anb(5,2)-NH ₂	k _{cat} /K _m	6.0 x 10 ⁵ M ⁻¹ s ⁻¹	Bovine Chymotrypsin

Experimental Protocols

Materials and Reagents

- α-Chymotrypsin (from bovine pancreas)
- **AC-Phe-gly-pna**
- Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 150 mM NaCl and 0.01% Tween-20
- Inhibitor compounds
- Dimethyl sulfoxide (DMSO)
- 96-well microplates (clear, flat-bottom)
- Microplate reader capable of measuring absorbance at 405 nm

Preparation of Solutions

- Assay Buffer: Prepare a 50 mM Tris-HCl buffer solution, adjust the pH to 8.0, and add NaCl to a final concentration of 150 mM and Tween-20 to a final concentration of 0.01%.

- **Enzyme Stock Solution:** Prepare a stock solution of α -chymotrypsin in the assay buffer. The final concentration in the assay will need to be optimized, but a starting point is typically in the low nanomolar range.
- **Substrate Stock Solution:** Prepare a stock solution of **AC-Phe-gly-pna** in DMSO. A typical stock concentration is 10 mM.
- **Inhibitor Stock Solutions:** Prepare stock solutions of the test compounds (inhibitors) in DMSO. A common starting concentration is 10 mM.

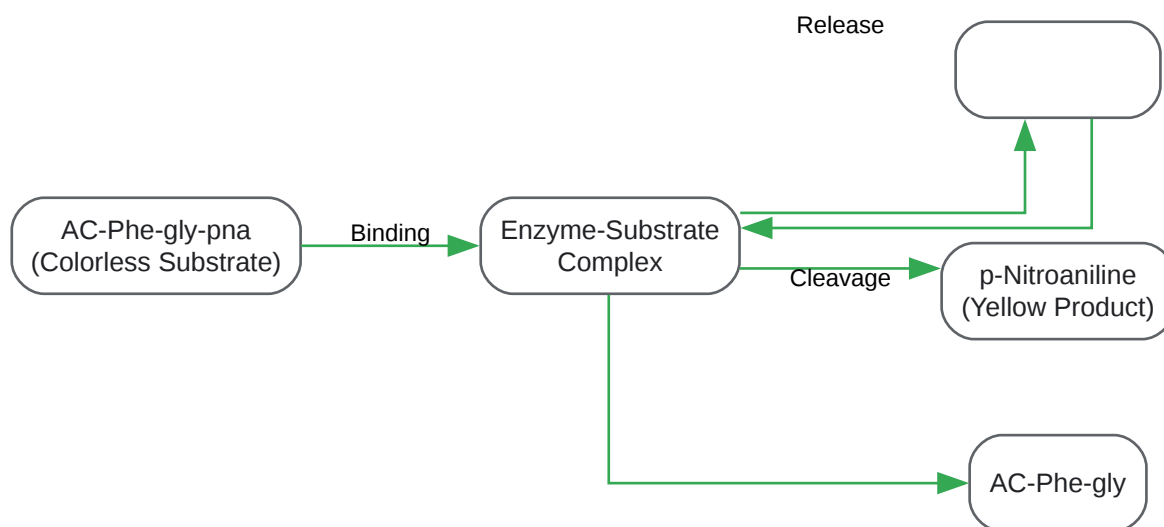
Inhibitor Screening Protocol (IC₅₀ Determination)

- **Compound Dilution:** Prepare a serial dilution of the inhibitor compounds in DMSO.
- **Assay Plate Preparation:**
 - Add 2 μ L of each inhibitor dilution to the wells of a 96-well plate. For control wells (no inhibitor), add 2 μ L of DMSO.
 - Add 178 μ L of assay buffer to all wells.
 - Add 10 μ L of the chymotrypsin working solution to all wells.
 - Mix gently and incubate for 15 minutes at room temperature.
- **Initiate Reaction:** Add 10 μ L of the **AC-Phe-gly-pna** working solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 μ L.
- **Kinetic Measurement:** Immediately place the microplate in a plate reader and measure the increase in absorbance at 405 nm over time (e.g., every 30 seconds for 10-15 minutes) at a constant temperature (e.g., 25°C or 37°C).
- **Data Analysis:**
 - Determine the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration.
 - Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

- Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of inhibitor required to reduce the enzyme activity by 50%.

Visualizations

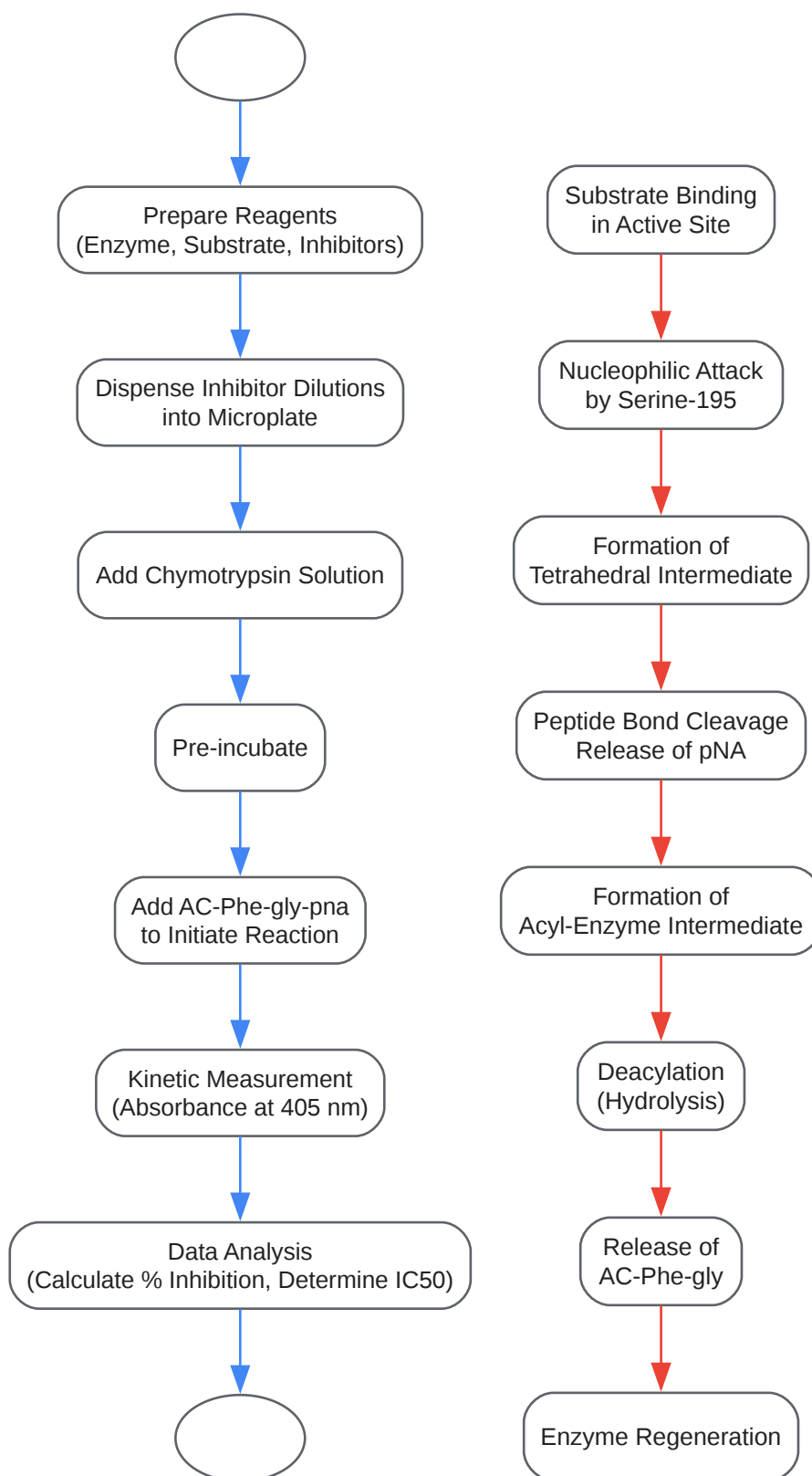
Enzymatic Reaction of AC-Phe-gly-pna



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Caption: Enzymatic cleavage of **AC-Phe-gly-pna** by chymotrypsin.

Inhibitor Screening Workflow



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